Myristyl myristate

Catalog No.
S573091
CAS No.
3234-85-3
M.F
C28H56O2
M. Wt
424.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Myristyl myristate

CAS Number

3234-85-3

Product Name

Myristyl myristate

IUPAC Name

tetradecyl tetradecanoate

Molecular Formula

C28H56O2

Molecular Weight

424.7 g/mol

InChI

InChI=1S/C28H56O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-28(29)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-27H2,1-2H3

InChI Key

DZKXJUASMGQEMA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCC

Myristyl myristate is a waxy ester derived from myristic acid and myristyl alcohol, characterized by the chemical formula C28H56O2. It appears as a yellowish or white solid at room temperature, with a melting point ranging from 41 to 43 degrees Celsius. This compound is primarily utilized in cosmetic formulations due to its emollient, moisturizing, and stabilizing properties, making it suitable for various skin types, except for reactive skin . Myristyl myristate acts as a co-emulsifier that enhances the stability of emulsions by preventing the separation of oil and water phases in formulations .

  • Skin Irritation: In rare cases, it might cause mild skin irritation, especially for individuals with sensitive skin [].
  • Comedogenicity: The comedogenicity rating (potential to clog pores) of myristyl myristate is debated, ranging from 0 (low) to 5 (high) depending on the source [, ].

Myristyl myristate is synthesized through the reaction between myristic acid (a saturated fatty acid) and myristyl alcohol (a saturated fatty alcohol). This reaction forms an ester bond, resulting in myristyl myristate. The process typically involves heating the reactants under controlled conditions to facilitate the reaction and may include purification steps to isolate the final product .

The compound can also undergo hydrolysis, breaking down into its constituent fatty acid and alcohol under acidic or enzymatic conditions. This property is significant in various biological applications and formulations where controlled release of active components is desired .

Myristyl myristate exhibits several biological activities that contribute to its effectiveness in skincare applications. It serves as an emollient, providing a protective barrier on the skin that helps retain moisture and protect against environmental damage. Additionally, it enhances skin texture by imparting a soft feel upon application .

Furthermore, studies indicate that myristyl myristate may have potential antimicrobial properties, contributing to its use in personal care products designed to protect the skin from microbial invasion .

The primary synthesis method for myristyl myristate involves:

  • Esterification: Combining myristic acid and myristyl alcohol under heat, often using a catalyst to accelerate the reaction.
  • Purification: The resulting mixture undergoes purification processes such as distillation or crystallization to isolate pure myristyl myristate.

Alternative methods may include enzymatic synthesis using lipases, which can produce fatty alcohols from fatty acids under mild conditions, thereby providing an environmentally friendly synthesis route .

Myristyl myristate finds extensive use in various applications:

  • Cosmetics: It is commonly used in lotions, creams, hair conditioners, lip balms, and shaving creams due to its emollient properties.
  • Pharmaceuticals: It may be included in topical formulations for its moisturizing effects.
  • Food Industry: Occasionally used as an emulsifier in food products.
  • Industrial

Interaction studies of myristyl myristate focus on its compatibility with other ingredients in formulations. It can effectively blend with anionic, cationic, and non-ionic surfactants without destabilizing emulsions. This versatility allows formulators to create stable products across a wide range of pH levels and ingredient types .

Moreover, research indicates that it can enhance the absorption of other active ingredients through the skin barrier, making it valuable in transdermal delivery systems .

Myristyl myristate shares similarities with several other compounds derived from fatty acids and fatty alcohols. Here are some comparable compounds:

Compound NameStructure TypeUnique Properties
Isopropyl MyristateEsterKnown for its rapid absorption and skin penetration
Butyl MyristateEsterOften used for its solvent properties
Glyceryl MyristateEsterFunctions as both an emollient and emulsifier
Cetyl MyristateEsterProvides thickening properties in formulations
Ethylhexyl MyristateEsterKnown for enhancing spreadability

Myristyl myristate is unique due to its specific balance of emulsifying and emollient properties, making it particularly effective in stabilizing formulations while providing moisture retention without greasiness .

Physical Description

OtherSolid

XLogP3

13

UNII

4042ZC00DY

Other CAS

3234-85-3

Wikipedia

Myristyl myristate

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]
Cosmetics -> Emollient; Opacifying; Skin conditioning

General Manufacturing Information

All other chemical product and preparation manufacturing
Tetradecanoic acid, tetradecyl ester: ACTIVE

Dates

Modify: 2023-08-15

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